Dimethylammonium iodide
Overview
Description
Dimethylammonium iodide is a chemical compound with the molecular formula C₂H₈IN. It is a white to almost white crystalline powder that is highly soluble in water. This compound is commonly used in the synthesis of various organic and inorganic materials, particularly in the field of perovskite-based solar cells, where it serves as an additive to improve the crystal phases and morphologies of perovskite films .
Mechanism of Action
Target of Action
Dimethylammonium iodide, also known as Dimethylamine hydroiodide, primarily targets the fabrication of perovskite-based solar cells . It plays a crucial role in improving the crystal phases and morphologies of the perovskite films, which directly affect the power conversion efficiency (PCE) of the optoelectronic devices .
Mode of Action
The mode of action of this compound involves its interaction with perovskite compositions. The addition of the cation Dimethylammonium to perovskite compositions causes a tilt in the perovskite octahedra . This tilt results in an increase in the bandgap, leading to efficient and stable perovskite solar cells (PSCs) .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of perovskite optoelectronic systems, including perovskite solar cells (PSCs) . The incorporation of this compound enhances the efficiency of inorganic CsPbI3 perovskite solar cells . This process affects the downstream effects of the optoelectronic devices, particularly their power conversion efficiency .
Result of Action
The molecular and cellular effects of this compound’s action are observed in the improved crystal phases and morphologies of the perovskite films . These improvements directly affect the power conversion efficiency (PCE) of the optoelectronic devices .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the stability of the compound in water is realized via a surface dissolution–recrystallization process . Furthermore, the concentration of this compound is a critical parameter, where the I- ions play a key role in the stabilization .
Biochemical Analysis
Biochemical Properties
Dimethylammonium iodide plays a significant role in biochemical reactions, particularly in the fabrication of perovskite-based solar cells . It improves the crystal phases and morphologies of the perovskite films, which affect the power conversion efficiency (PCE) of the optoelectronic devices
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of its role in the fabrication of perovskite-based solar cells . It is known to improve the crystal phases and morphologies of the perovskite films, thereby affecting the power conversion efficiency (PCE) of the optoelectronic devices
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits good stability in solutions for at least two weeks . The stability of the compound in water is realized via a surface dissolution–recrystallization process
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylammonium iodide can be synthesized by reacting dimethylamine with hydroiodic acid. The reaction typically takes place under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:
(CH3)2NH+HI→(CH3)2NH2I
The reaction is usually carried out in an aqueous solution, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of dimethylamine hydroiodide involves the large-scale reaction of dimethylamine with hydroiodic acid. The process is optimized to maximize yield and minimize impurities. The reaction mixture is typically cooled to precipitate the product, which is then filtered, washed, and dried to obtain the final crystalline compound .
Chemical Reactions Analysis
Types of Reactions: Dimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction conditions typically involve an aqueous or organic solvent and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are typically the substituted amine derivatives.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
Dimethylammonium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic and inorganic compounds.
Biology: It can be used in the preparation of biologically active molecules.
Comparison with Similar Compounds
- Methylammonium iodide
- Formamidinium iodide
- Phenethylammonium iodide
Comparison: Dimethylammonium iodide is unique in its ability to improve the crystal phases and morphologies of perovskite films more effectively than some of its counterparts. For example, while methylammonium iodide and formamidinium iodide are also used in perovskite solar cells, dimethylamine hydroiodide offers better stability and efficiency under certain conditions .
Properties
IUPAC Name |
N-methylmethanamine;hydroiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.HI/c1-3-2;/h3H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXLWMIFDJCGBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20965349 | |
Record name | N-Methylmethanamine--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51066-74-1 | |
Record name | Methanamine, N-methyl-, hydriodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51066-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylammonium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051066741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylmethanamine--hydrogen iodide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20965349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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